REACTION_CXSMILES
|
C(OC([NH:8][C:9]1([CH2:14][OH:15])[CH2:13][CH2:12][O:11][CH2:10]1)=O)(C)(C)C.[ClH:16].O1CCOCC1>>[ClH:16].[NH2:8][C:9]1([CH2:14][OH:15])[CH2:13][CH2:12][O:11][CH2:10]1 |f:1.2,3.4|
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
|
C(C)(C)(C)OC(=O)NC1(COCC1)CO
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Name
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|
Quantity
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30 mL
|
Type
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reactant
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Smiles
|
Cl.O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
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Smiles
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Cl.NC1(COCC1)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |